molecular formula C16H24N2 B13949962 N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine

N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine

Cat. No.: B13949962
M. Wt: 244.37 g/mol
InChI Key: HRSJXDFKZMONQZ-UHFFFAOYSA-N
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Description

N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a cyclopropane derivative under controlled conditions. The benzyl group is then introduced through a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines .

Scientific Research Applications

N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring with a benzyl-substituted pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

N-[2-(1-benzylpyrrolidin-3-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18-11-9-15(13-18)8-10-17-16-6-7-16/h1-5,15-17H,6-13H2

InChI Key

HRSJXDFKZMONQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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